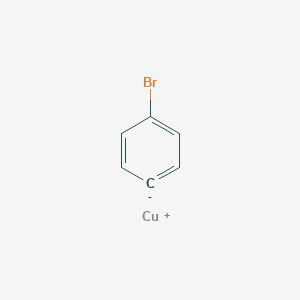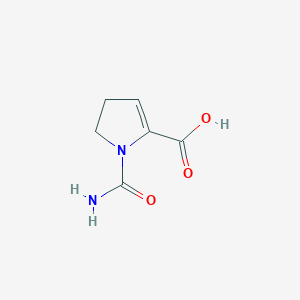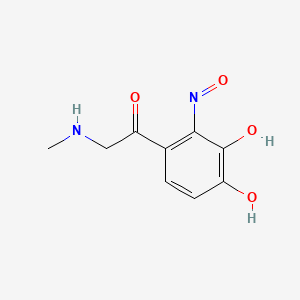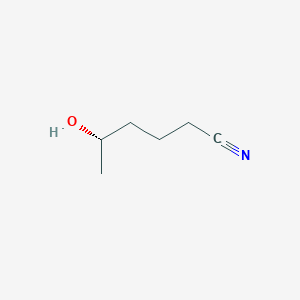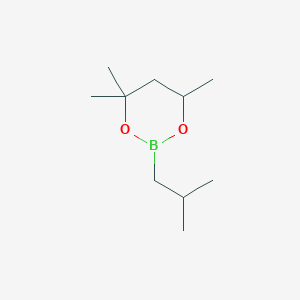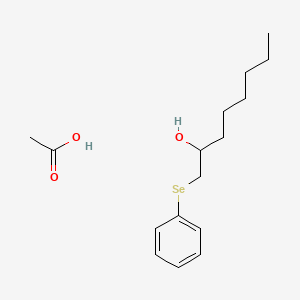
Acetic acid;1-phenylselanyloctan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-phenylselanyloctan-2-ol is an organic compound that combines the properties of acetic acid and a phenylselanyl group attached to an octanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanyloctan-2-ol typically involves the reaction of 1-phenylselanyloctan-2-ol with acetic acid under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of 1-phenylselanyloctan-2-ol in the presence of an acid catalyst such as sulfuric acid . This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1-phenylselanyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the phenylselanyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can produce various esters or ethers .
Applications De Recherche Scientifique
Acetic acid;1-phenylselanyloctan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds and their biological activities.
Medicine: Research into the potential therapeutic effects of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Industry: The compound can be used in the development of new materials and catalysts due to its unique reactivity and stability
Mécanisme D'action
The mechanism of action of acetic acid;1-phenylselanyloctan-2-ol involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylselanyl-2-propanol: Similar in structure but with a shorter carbon chain.
Phenylselanyl acetic acid: Contains a phenylselanyl group attached to acetic acid directly.
Octanol: Lacks the phenylselanyl group but shares the octanol backbone.
Uniqueness
The presence of selenium in the phenylselanyl group also adds to its uniqueness, as selenium-containing compounds are known for their biological activities and potential therapeutic benefits .
Propriétés
Numéro CAS |
67007-28-7 |
|---|---|
Formule moléculaire |
C16H26O3Se |
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
acetic acid;1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4) |
Clé InChI |
LJOYBRNFIXWRHX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



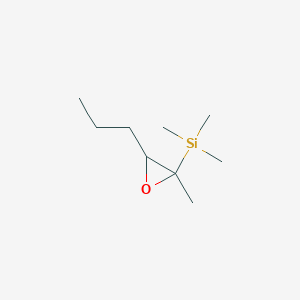
![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)
